molecular formula C17H19NO2 B1218454 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4118-36-9

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1218454
CAS RN: 4118-36-9
M. Wt: 269.34 g/mol
InChI Key: GZGZWZVAJDFXJK-UHFFFAOYSA-N
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Patent
US05124337

Procedure details

Heat a mixture of thiourea (45 mg), the product of step B and ethanol (8 mL) at reflux for 3 h. Remove the solvent in vacuo, dissolve the residue in chloroform and filter. Concentrate the filtrate to give 153 mg of the title compound. 1H NMR (CDCl3): δ7.4-7.18 (5H, m); 6.63 (1H, s); 6.24 (1H, s); 5.03 (1H, s); 3.85 (3H, s); 3.61 (3H, s); 3.28-2.65 (4H, m); 2.3 (1H, br. s).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(N)=S.ClCC([N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([O:21][CH3:22])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]1[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=O>C(O)C>[CH3:20][O:19][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][C:13]=1[O:21][CH3:22])[CH:10]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[NH:9][CH2:18][CH2:17]2

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1C(C2=CC(=C(C=C2CC1)OC)OC)C1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in chloroform
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.